molecular formula C12H22O4 B14744195 Diethyl ethyl(isopropyl)malonate CAS No. 2049-66-3

Diethyl ethyl(isopropyl)malonate

Cat. No.: B14744195
CAS No.: 2049-66-3
M. Wt: 230.30 g/mol
InChI Key: KRUDPAOHEFAZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl ethyl(isopropyl)malonate is an organic compound that belongs to the class of malonate esters. These esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a colorless liquid with a mild odor and is used in various chemical reactions due to its reactive methylene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl ethyl(isopropyl)malonate can be synthesized through the alkylation of diethyl malonate. The process involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as ethyl bromide and isopropyl bromide, to form this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction is carried out in a stainless steel autoclave, where ethyl chloroacetate, ammonia, and ethanol are mixed and reacted under controlled pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

Diethyl ethyl(isopropyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl ethyl(isopropyl)malonate is used in various scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the synthesis of drugs such as barbiturates and other therapeutic agents.

    Industry: This compound is used in the production of agrochemicals and flavoring agents

Mechanism of Action

The mechanism of action of diethyl ethyl(isopropyl)malonate involves the formation of enolate ions through deprotonation. These enolate ions act as nucleophiles and participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. The compound’s reactivity is primarily due to the presence of the methylene group flanked by two carbonyl groups, which increases the acidity of the hydrogen atoms and stabilizes the resulting carbanion .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl malonate
  • Dimethyl malonate
  • Malonic acid

Uniqueness

Diethyl ethyl(isopropyl)malonate is unique due to the presence of both ethyl and isopropyl groups, which provide distinct steric and electronic properties compared to other malonate esters. This uniqueness allows for specific reactivity patterns and applications in organic synthesis .

Properties

CAS No.

2049-66-3

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

diethyl 2-ethyl-2-propan-2-ylpropanedioate

InChI

InChI=1S/C12H22O4/c1-6-12(9(4)5,10(13)15-7-2)11(14)16-8-3/h9H,6-8H2,1-5H3

InChI Key

KRUDPAOHEFAZDK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.